molecular formula C18H20N2O B2893116 3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol CAS No. 380352-47-6

3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol

Cat. No.: B2893116
CAS No.: 380352-47-6
M. Wt: 280.371
InChI Key: GKSFXQREGVIIDB-UHFFFAOYSA-N
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Description

3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol is a benzimidazole derivative characterized by a benzimidazole core substituted with a 4-methylphenylmethyl group at the N1 position and a propan-1-ol chain at the C2 position.

Properties

IUPAC Name

3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14-8-10-15(11-9-14)13-20-17-6-3-2-5-16(17)19-18(20)7-4-12-21/h2-3,5-6,8-11,21H,4,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSFXQREGVIIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322216
Record name 3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201180
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380352-47-6
Record name 3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol typically involves the condensation of 4-methylbenzylamine with o-phenylenediamine, followed by cyclization and subsequent reduction. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Research Findings and Implications

  • Similar methods may apply to the target compound.
  • Functional Potential: The benzimidazole scaffold is associated with bioactivity (e.g., antimicrobial, anticancer), suggesting the target compound may share similar applications, modulated by its substituents.

Biological Activity

The compound 3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol is a novel benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, synthesizing findings from diverse research studies, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17H22N2O
  • Molecular Weight : 270.37 g/mol
  • CAS Number : [Not available in the search results]

The benzimidazole moiety is notable for its pharmacological versatility, often associated with anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Properties

Recent studies have investigated the cytotoxic effects of benzimidazole derivatives against various cancer cell lines. For instance, a study reported that compounds based on the benzimidazole nucleus exhibited significant cytotoxicity against breast and colon cancer cells. Specifically, derivatives with modifications similar to This compound showed enhanced activity compared to their simpler counterparts .

Case Study: Cytotoxicity in Cancer Cell Lines

A detailed evaluation of compound efficacy was conducted on several cancer cell lines, including neuroblastoma and glioblastoma. The results indicated that the compound demonstrated potent cytotoxicity with an LC50 (lethal concentration for 50% of cells) in the nanomolar range. For example:

Cell LineLC50 (nM)
Neuroblastoma18.9
Glioblastoma200

These findings suggest that the compound could serve as a promising candidate for further development in cancer therapies .

The mechanism by which This compound exerts its effects is believed to involve the disruption of microtubule dynamics, essential for cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent against chemoresistant tumors .

In Vivo Studies

In vivo biodistribution studies have shown that compounds similar to this benzimidazole derivative can achieve significant brain uptake after oral administration. This characteristic is particularly beneficial for targeting brain tumors, where effective drug delivery remains a challenge .

Comparative Analysis of Benzimidazole Derivatives

To contextualize the biological activity of This compound , a comparison with other known benzimidazole derivatives is useful.

Compound NameActivity TypeLC50 (nM)Reference
Compound A (similar structure)Anticancer15
Compound B (simpler structure)Anticancer300
Compound C (metal complex)Anticancer100

This table illustrates that This compound may offer superior efficacy compared to other derivatives.

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